1-[3-(2-fluorophenyl)propanoyl]-4-piperidinecarboxamide
Overview
Description
1-[3-(2-fluorophenyl)propanoyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H19FN2O2 and its molecular weight is 278.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.14305602 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modulation of Pharmacological Properties
The study conducted by Vorberg et al. (2016) explores how the introduction of fluorine atoms into piperidinecarboxamides, similar to the core structure of "1-[3-(2-fluorophenyl)propanoyl]-4-piperidinecarboxamide", affects their pharmacological properties. The research highlights the impact of fluorination on basicity, lipophilicity, aqueous solubility, and oxidative degradation, providing insights into how such modifications could enhance drug-like properties for therapeutic applications (Vorberg et al., 2016).
Anticancer Activity
Fawzy et al. (2019) synthesized a series of curcumin mimics, including piperidinecarboxamides, demonstrating significant anti-proliferative properties against various cancer cell lines. These findings underscore the potential of piperidinecarboxamide derivatives in cancer therapy, offering a new avenue for the development of anticancer agents (Fawzy et al., 2019).
PET Radiotracer Development
Katoch-Rouse and Horti (2003) explored the synthesis of a compound with a piperidinecarboxamide structure for use as a PET radiotracer to study CB1 cannabinoid receptors. This research highlights the utility of such compounds in developing tools for non-invasive imaging of receptor systems in the brain, providing valuable insights into neurological diseases and potential therapeutic targets (Katoch-Rouse & Horti, 2003).
Understanding Receptor Dynamics in Human Diseases
Research utilizing compounds structurally related to "this compound" also extends into the study of receptor dynamics in diseases such as Alzheimer's. For instance, Kepe et al. (2006) utilized a selective serotonin 1A molecular imaging probe for quantifying receptor densities in Alzheimer's disease patients, demonstrating the potential of such compounds in understanding and possibly diagnosing neurodegenerative diseases (Kepe et al., 2006).
Properties
IUPAC Name |
1-[3-(2-fluorophenyl)propanoyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-13-4-2-1-3-11(13)5-6-14(19)18-9-7-12(8-10-18)15(17)20/h1-4,12H,5-10H2,(H2,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHHZLGPAOOUIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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